molecular formula C16H11BrN2O B5694645 5-bromo-N-3-pyridinyl-1-naphthamide

5-bromo-N-3-pyridinyl-1-naphthamide

Cat. No. B5694645
M. Wt: 327.17 g/mol
InChI Key: OUQPNFNSAAUJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-3-pyridinyl-1-naphthamide, also known as BPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPN is a derivative of 1-naphthylamine and has a pyridine ring attached to it, making it a heterocyclic compound.

Scientific Research Applications

5-bromo-N-3-pyridinyl-1-naphthamide has been extensively studied for its potential applications in various fields of science. One of the major applications of 5-bromo-N-3-pyridinyl-1-naphthamide is in the field of cancer research. 5-bromo-N-3-pyridinyl-1-naphthamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It achieves this by inhibiting the activity of a protein called Hsp90, which is essential for the survival of cancer cells. 5-bromo-N-3-pyridinyl-1-naphthamide has also been studied for its potential use as a diagnostic tool for cancer. It has been shown to selectively bind to cancer cells, making it a promising candidate for targeted imaging.

Mechanism of Action

5-bromo-N-3-pyridinyl-1-naphthamide exerts its effects by binding to the ATP-binding site of Hsp90, which is a chaperone protein that plays a crucial role in the folding and stabilization of client proteins. By inhibiting the activity of Hsp90, 5-bromo-N-3-pyridinyl-1-naphthamide disrupts the stability of client proteins and leads to their degradation. This, in turn, leads to the inhibition of various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects:
5-bromo-N-3-pyridinyl-1-naphthamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a form of programmed cell death. It also inhibits the migration and invasion of cancer cells, which are essential for the metastasis of cancer. 5-bromo-N-3-pyridinyl-1-naphthamide has also been shown to modulate the immune system by increasing the activity of natural killer cells and enhancing the production of cytokines.

Advantages and Limitations for Lab Experiments

5-bromo-N-3-pyridinyl-1-naphthamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of Hsp90, making it an ideal tool for studying the role of Hsp90 in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research. However, 5-bromo-N-3-pyridinyl-1-naphthamide has some limitations as well. It is a toxic compound and requires careful handling. It also has limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on 5-bromo-N-3-pyridinyl-1-naphthamide. One of the major areas of research is the development of 5-bromo-N-3-pyridinyl-1-naphthamide derivatives with improved pharmacological properties. These derivatives could have increased potency, selectivity, and solubility, making them more effective for use in various applications. Another area of research is the identification of new targets for 5-bromo-N-3-pyridinyl-1-naphthamide. While Hsp90 is a well-established target of 5-bromo-N-3-pyridinyl-1-naphthamide, there may be other proteins that 5-bromo-N-3-pyridinyl-1-naphthamide can bind to and modulate. Finally, 5-bromo-N-3-pyridinyl-1-naphthamide could be studied for its potential applications in other fields such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

The synthesis of 5-bromo-N-3-pyridinyl-1-naphthamide involves the reaction of 5-bromo-3-pyridinylamine with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography or recrystallization. The yield of 5-bromo-N-3-pyridinyl-1-naphthamide is typically high, ranging from 70-90%.

properties

IUPAC Name

5-bromo-N-pyridin-3-ylnaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-15-8-2-5-12-13(15)6-1-7-14(12)16(20)19-11-4-3-9-18-10-11/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQPNFNSAAUJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-pyridin-3-ylnaphthalene-1-carboxamide

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